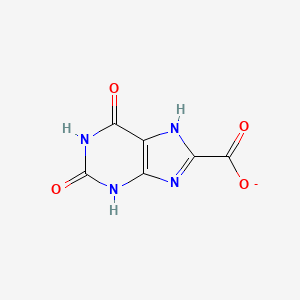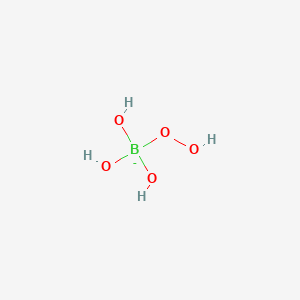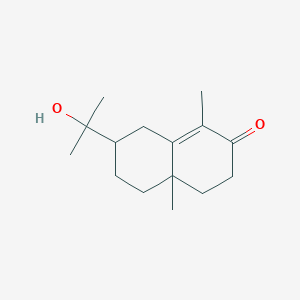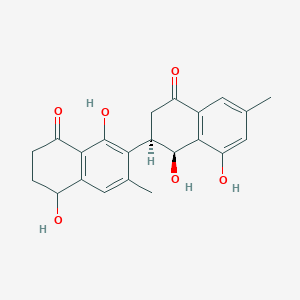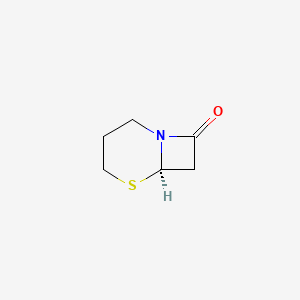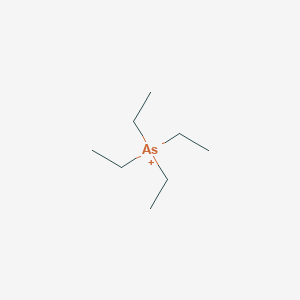
Tetraethylarsonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethylarsonium is an arsonium ion consisting of four ethyl groups attached to a central arsonium. It derives from a hydride of an arsonium.
科学的研究の応用
1. Application in Neuron Research and Potential Anti-Cancer Properties
Tetraethylammonium (TEA) is primarily used as a broad potassium channel blocker in neuron research. It has shown capabilities in inducing apoptosis in HeLa cells, a type of cancer cell. This was demonstrated through various biological and proteomics methods. The study identified novel biomarker candidates and revealed new molecular pathways involved in apoptosis, suggesting TEA's potential as an anti-cancer drug (Huang, Huang, & Huang, 2013).
2. Analytical Chemistry Applications
TEA has been used in the spectrophotometric determination of elements like niobium and tungsten. For example, tetraphenylarsonium chloride forms an aqueous insoluble ion-pair with niobium, which is useful in its extraction and determination. This method has been successfully applied to various steel and alloy samples, demonstrating TEA's utility in analytical chemistry (Affsprung & Robinson, 1967).
3. Investigation of Potassium Channels
Studies have used TEA to investigate the molecular mechanism of voltage-dependent K+ channels. TEA blocks these channels, and its interaction with the channels has been a subject of extensive research. For example, research on rat brain K+ channel, RCK2, demonstrated how TEA affects the channel's activity, providing insights into the functioning of these channels (Kirsch, Taglialatela, & Brown, 1991).
4. Use in Organic Cation Transporter Studies
TEA is also widely used as a probe in studies involving organic cation transporters. A highly sensitive method using liquid chromatography and mass spectrometry was developed to determine TEA levels in rabbit plasma, highlighting its role in transporter studies (Nirmal et al., 2011).
5. Neurological Research and Neural Plasticity
TEA induces long-term potentiation-like synaptic enhancement in rat hippocampal slices. This was used to identify genes related to this phenomenon, leading to the discovery of a novel brain gene, norbin, which is associated with neurite outgrowth and potentially plays a significant role in neural plasticity (Shinozaki et al., 1997).
特性
製品名 |
Tetraethylarsonium |
|---|---|
分子式 |
C8H20As+ |
分子量 |
191.17 g/mol |
IUPAC名 |
tetraethylarsanium |
InChI |
InChI=1S/C8H20As/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChIキー |
BFWXBFLSSRYKCS-UHFFFAOYSA-N |
SMILES |
CC[As+](CC)(CC)CC |
正規SMILES |
CC[As+](CC)(CC)CC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)

